デスグリミドリン

概要

説明

デスグリミドリンは、プロドラッグであるミドドリンの活性代謝物です。強力なα1アドレナリン受容体作動薬であり、主に起立性低血圧の治療に使用されます。デスグリミドリンは、血管の緊張を高め、血圧を上昇させることで作用します .

製法

デスグリミドリンは、従来のアミド加水分解によりミドドリンから合成できます。この方法は、ミドドリンのアミド結合を開裂させることを含み、デスグリミドリンが生成されます。反応条件には、通常、カルボニル炭素を攻撃する水酸化物アニオンの使用が含まれ、目的の生成物が生成されます . 工業生産方法では、多くの場合、ボトリチス・シネレアなどの菌類を使用して、特定の培養条件下でミドドリンをデスグリミドリンに変換する、微生物変換が用いられます .

科学的研究の応用

Desglymidodrine has several scientific research applications:

作用機序

デスグリミドリンは、α1アドレナリン受容体のアゴニストとして作用することで効果を発揮します。これらの受容体に結合すると、αアドレナリンシグナル伝達経路が活性化され、血管収縮と血管の緊張の増加につながります。これにより血圧が上昇し、起立性低血圧などの病状の治療に役立ちます .

生化学分析

Biochemical Properties

Desglymidodrine interacts with alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . The activation of these receptors leads to an increase in vascular tone and a subsequent rise in blood pressure . This interaction is the primary biochemical reaction involving desglymidodrine .

Cellular Effects

Desglymidodrine has a significant impact on various types of cells and cellular processes. It influences cell function by activating alpha 1-adrenergic receptors, which leads to vasoconstriction and an increase in blood pressure . This can affect cell signaling pathways and cellular metabolism, particularly in cells of the vascular system .

Molecular Mechanism

Desglymidodrine exerts its effects at the molecular level primarily through its action as an alpha 1-adrenergic receptor agonist . It binds to these receptors, leading to their activation. This activation triggers a series of events that result in vasoconstriction and an increase in blood pressure .

Temporal Effects in Laboratory Settings

Desglymidodrine reaches peak serum concentrations about 1 to 2 hours after administration and has a plasma half-life of about 3 to 4 hours . This suggests that the effects of desglymidodrine can be observed for several hours after administration, with some effect persisting for 2 to 3 hours .

Metabolic Pathways

Desglymidodrine is formed by the deglycination of midodrine, a process that takes place in the liver and many other tissues . Neither midodrine nor desglymidodrine is a substrate for monoamine oxidase . Renal elimination of midodrine is insignificant, while about 80% of desglymidodrine is eliminated by active renal secretion .

Transport and Distribution

Desglymidodrine is distributed throughout the body after oral administration . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine . Neither midodrine nor desglymidodrine is bound to plasma proteins to any significant extent .

準備方法

Desglymidodrine can be synthesized from midodrine through conventional amide hydrolysis. This method involves the cleavage of the amide bond in midodrine, resulting in the formation of desglymidodrine. The reaction conditions typically include the use of a hydroxide anion to attack the carbonyl carbon, leading to the formation of the desired product . Industrial production methods often involve microbial biotransformation, where fungi such as Botrytis cinerea are used to convert midodrine to desglymidodrine under specific culture conditions .

化学反応の分析

デスグリミドリンは、次のようないくつかの種類の化学反応を起こします。

酸化: デスグリミドリンは、シトクロムP450酵素によって酸化され、さまざまな代謝物が生成されます.

還元: それほど一般的ではありませんが、特定の条件下で還元反応が起こる可能性があります。

置換: デスグリミドリンは、特に強塩基の存在下で、置換反応を起こす可能性があります。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

デスグリミドリンは、いくつかの科学研究に用いられています。

類似化合物との比較

デスグリミドリンは、以下のような他のα1アドレナリン受容体作動薬と似ています。

フェニレフリン: 鼻詰まり解消薬や血圧上昇のために使用される別のα1アドレナリン受容体作動薬。

メトキサミン: 手術中の低血圧の治療に使用されます。

デスグリミドリンは、α1アドレナリン受容体の特異的な活性化と、著しい副作用なしに起立性低血圧の治療における有効性において独特です .

特性

IUPAC Name |

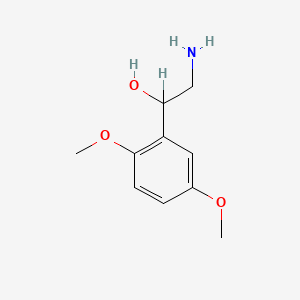

2-amino-1-(2,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRCNXKYZVQYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60407-53-6 (hydrochloride) | |

| Record name | Desglymidodrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00957424 | |

| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3600-87-1 | |

| Record name | Desglymidodrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3600-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desglymidodrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(2,5-dimethoxyphenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESGLYMIDODRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57K35I2FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Desglymidodrine is the active metabolite of the prodrug Midodrine. It functions as a selective α1-adrenergic receptor agonist, primarily targeting these receptors in the arteriolar and venous vasculature []. This binding leads to smooth muscle contraction, resulting in vasoconstriction and an elevation of blood pressure []. Notably, Desglymidodrine demonstrates limited ability to cross the blood-brain barrier, minimizing central nervous system effects [].

A: While the provided abstracts don't explicitly state the molecular formula and weight of Desglymidodrine, they provide sufficient information to deduce these details. As an active metabolite formed by the deglycination of Midodrine, we can infer its structure. Spectroscopic data, such as IR, 1H NMR, 13C NMR, and mass analysis, would provide definitive confirmation of its structure [].

A: While the provided research primarily focuses on Desglymidodrine itself, one study investigates the in vitro metabolism of Desglymidodrine by human liver microsomes [, ]. The research identifies CYP2D6 as the primary enzyme responsible for Desglymidodrine's 5'-O-demethylation, with CYP1A2 playing a minor role [, ]. Understanding the metabolic pathways of Desglymidodrine provides insights into potential drug-drug interactions and interindividual variability in response to the drug.

A: One study describes a controlled-release pharmaceutical composition containing Midodrine and/or Desglymidodrine []. This formulation aims to achieve sustained release of Desglymidodrine after oral administration, leading to a prolonged therapeutic effect and potentially improved patient compliance.

A: Several studies provide insights into the pharmacokinetics of Desglymidodrine. Following oral administration of Midodrine, it is rapidly absorbed and converted to Desglymidodrine [, ]. The half-life of Desglymidodrine is approximately 4 hours []. The primary route of elimination for both Midodrine and Desglymidodrine is renal []. Notably, the pharmacokinetics of Midodrine and Desglymidodrine may be altered in specific patient populations, such as those with liver cirrhosis [, ]. A study comparing the pharmacokinetics of Midodrine and Desglymidodrine in cirrhotic patients with tense ascites versus healthy volunteers could shed light on dosage adjustments required in such cases []. Furthermore, analytical methods like LC-MS/MS have been developed and validated to quantify Midodrine and Desglymidodrine in human plasma, facilitating pharmacokinetic studies [, , ].

A: Research indicates a linear relationship between Midodrine dosage and the increase in standing systolic blood pressure due to Desglymidodrine []. This finding suggests that adjusting the Midodrine dose can modulate the therapeutic effect on orthostatic blood pressure.

A: A double-blind, dose-response study demonstrated that Midodrine effectively increases orthostatic blood pressure and improves symptoms in patients with NOH []. The study identified a 10-mg dose of Midodrine, administered two to three times daily, as an effective regimen for this condition [].

A: Yes, research has explored the potential benefits of Midodrine in various conditions beyond NOH. One area of interest is its use in managing dialysis-associated hypotension in patients undergoing hemodialysis. Studies suggest that administering Midodrine at the start of dialysis can reduce the severity and frequency of hypotensive episodes [].

A: Midodrine, and by extension its active metabolite Desglymidodrine, can lead to side effects primarily attributed to its sympathomimetic properties []. Common adverse effects include piloerection, scalp pruritus, generalized paresthesias, and urinary retention [].

A: Yes, there are documented cases of acute Midodrine overdose []. The primary clinical findings associated with Midodrine overdose are marked hypertension and relative bradycardia, both of which tend to resolve relatively quickly []. Intravenous nitroglycerin appears to be a safe and effective treatment option for controlling blood pressure in such cases [].

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for the simultaneous determination of Midodrine and Desglymidodrine in biological samples, such as human plasma [, , ]. This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic and bioequivalence studies. Other analytical techniques like capillary electrophoresis (CE) have also been explored for the stereoselective determination of Midodrine and Desglymidodrine enantiomers [].

A: Researchers validate analytical methods for Midodrine and Desglymidodrine using established guidelines to guarantee accuracy, precision, and specificity [, , ]. These validation procedures are essential to ensure the reliability and reproducibility of the analytical data generated during research and development.

A: Midodrine obtained approval from the US Food and Drug Administration (FDA) in 1996 for treating orthostatic hypotension []. This approval marked a significant milestone in managing this condition, providing clinicians with a new therapeutic option for patients experiencing symptoms related to low blood pressure upon standing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。